molecular formula C10H11Cl2N B1399302 3-(2,3-Dichlorophenyl)pyrrolidine CAS No. 1260771-31-0

3-(2,3-Dichlorophenyl)pyrrolidine

Cat. No.: B1399302
CAS No.: 1260771-31-0
M. Wt: 216.1 g/mol
InChI Key: KKGNZEVIDMVXEE-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a 2,3-dichlorophenyl group

Biochemical Analysis

Biochemical Properties

3-(2,3-Dichlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives are known to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to affect the mobility of protein loops, which can alter the function of proteins such as estrogen receptors . These changes can lead to alterations in cellular responses, including proliferation, differentiation, and apoptosis. The impact of this compound on cellular metabolism may also involve changes in the activity of metabolic enzymes and the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been found to inhibit carbonic anhydrase isoenzymes by binding to their active sites . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and overall physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Long-term exposure to this compound may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of physiological functions. At higher doses, this compound can cause toxic or adverse effects, including disruption of cellular processes and induction of apoptosis . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Pyrrolidine derivatives are known to affect metabolic flux and the levels of specific metabolites, highlighting their role in cellular metabolism. The study of these metabolic pathways provides insights into the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound can affect its efficacy and toxicity, as well as its ability to reach target sites within the organism.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenyl)pyrrolidine typically involves the reaction of 2,3-dichlorobenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 2,3-dichlorobenzaldehyde with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

  • 3-(2,4-Dichlorophenyl)pyrrolidine
  • 3-(3,4-Dichlorophenyl)pyrrolidine
  • 3-(2,3-Dichlorophenyl)piperidine

Comparison: 3-(2,3-Dichlorophenyl)pyrrolidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGNZEVIDMVXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720383
Record name 3-(2,3-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260771-31-0
Record name 3-(2,3-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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